molecular formula C6H5KS B3123672 Potassium Benzenethiolate CAS No. 3111-52-2

Potassium Benzenethiolate

Cat. No. B3123672
CAS RN: 3111-52-2
M. Wt: 148.27 g/mol
InChI Key: OALPPYUMFWGHEK-UHFFFAOYSA-M
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Description

Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .


Synthesis Analysis

Potassium Benzenethiolate can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with potassium benzenethiolate .


Molecular Structure Analysis

The molecular structure of Potassium Benzenethiolate consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .

Scientific Research Applications

1. Flavor Detection in Food Industry

Potassium benzenethiolate plays a crucial role in the food industry. A study conducted by Wang et al. (2019) highlights its use in developing a rapid and visible colorimetric fluorescent probe for detecting benzenethiol flavors in food. This method allows for the rapid quantitative detection of benzenethiols at low levels, significantly enhancing flavor analysis in various food products.

2. Organic Synthesis

In organic synthesis, potassium benzenethiolate is instrumental in specific chemical reactions. The work of Miyake & Yamamura (1986) discusses its application in replacing activated nitro groups with phenylthio groups in organic compounds. This method is crucial for synthesizing various organic molecules, indicating its significant role in chemical synthesis.

3. Reduction and Dehalogenation in Chemistry

Potassium benzenethiolate is also used as a reductive agent. Dong et al. (2016) explored its use in the reduction and dehalogenation of α-halocarbonyl compounds. This process is essential for obtaining reduced compounds in high yields under mild conditions, particularly for α-chlorocarbonyl compounds.

4. Analysis of Surface Chemistry

In surface chemistry, Joo et al. (1987) investigated the surface-enhanced Raman scattering of benzenethiol in a silver sol. Their findings contribute to understanding how benzenethiolate, formed on adsorption, binds to silver, providing insights into the molecular orientation and interactions at surfaces.

Future Directions

The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .

properties

IUPAC Name

potassium;benzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALPPYUMFWGHEK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Benzenethiolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
75
Citations
FF Fleming, JJ Pak - The Journal of Organic Chemistry, 1995 - ACS Publications
… We therefore examined the addition of potassium benzenethiolate to representative acryloni… The addition of potassium benzeneselenolate and potassium benzenethiolate to various ,/3-…
Number of citations: 19 pubs.acs.org
WJ van Zoest, HJ den Hertog - Recueil des Travaux Chimiques …, 1974 - Wiley Online Library
… with a solution of potassium benzenethiolate (40 mmoles) in … heated with a solution of potassium benzenethiolate (40 mmoles) … in DMSO, potassium benzenethiolate not being present, …
Number of citations: 2 onlinelibrary.wiley.com
C Glidewell, DWH Rankin - Journal of the Chemical Society A …, 1969 - pubs.rsc.org
… Potassium phenoxide reacts with germyl bromide to give phenyl germyl ether; similarly, silyl and germyi bromides yield the corresponding sulphides with potassium benzenethiolate. …
Number of citations: 9 pubs.rsc.org
PL Coe, M Löhr, OR Chambers… - Journal of the Chemical …, 1999 - pubs.rsc.org
… ence of water in the system played a large part in this reaction, we therefore pre-prepared the potassium benzenethiolate by reaction of potassium hydroxide in methanol with thiophenol…
Number of citations: 7 pubs.rsc.org
J Toda, A Sonobe, T Ichikawa, T Saitoh, Y Horiguchi… - Arkivoc, 2000 - arkat-usa.org
… Treatment of 7 with potassium benzenethiolate in dioxane under reflux afforded 8; the corresponding acid chloride was condensed with the amine 2c and afforded the amide 9d. The 1H …
Number of citations: 18 www.arkat-usa.org
T Satoh, S Motohashi, N Tokutake… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… Treatment of the adduct with potassium benzenethiolate afforded o-phenylthio 6,y-unsaturated carbonyl compound through an o, f-epoxy sulfoxide. Oxidation of the sulfide with 2.1 …
Number of citations: 12 www.journal.csj.jp
JE Swartz, TT Stenzel - Journal of the American Chemical Society, 1984 - ACS Publications
… reaction of 4-bromotoluene with potassium benzenethiolate was conducted in Me2SO. A … The potassium benzenethiolate was dried at 80 C in vacuo. Photoinitiated Reaction of p-…
Number of citations: 56 pubs.acs.org
T Satoh, S Motohashi, N Tokutake… - Bulletin of the Chemical …, 1992 - jlc.jst.go.jp
… 14b) The adduct 12—L was treated with potassium benzenethiolate to afford optically active a—sulfenyl ketone 5b—L ([a]D +230) Via 13—L. This compound was converted to optically …
Number of citations: 3 jlc.jst.go.jp
F Huet, A Lechevallier, M Pellet, JM Conia - Synthesis, 1978 - thieme-connect.com
Method A; Water (0.3 g, it drops) is added with continuous magnetic stirring to a suspension of silica gel (3 g. silica gel 60. Merck. for column chromatography. 70 230 mesh) in dichloro-…
Number of citations: 194 www.thieme-connect.com
D Coucouvanis, CN Murphy, E Simhon… - Inorganic …, 1982 - Wiley Online Library
… of the metal-benzenethiolate complexes are accomplished by a ligand substitution reaction between the appropriate Uethyl dithiocarbonate complexes and potassium benzenethiolate, …
Number of citations: 14 onlinelibrary.wiley.com

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